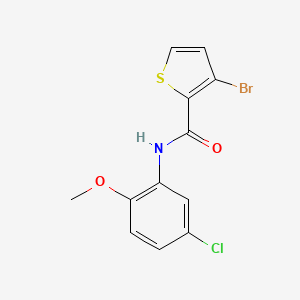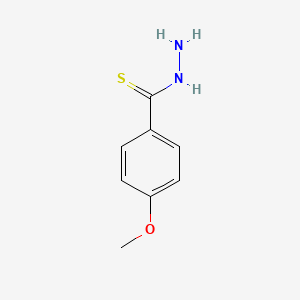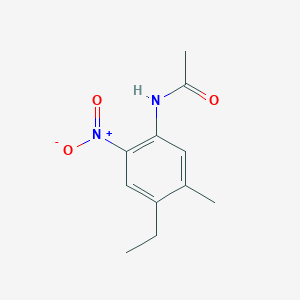
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C11H14N2O3 It is a derivative of acetanilide, where the acetanilide core is substituted with an ethyl group, a methyl group, and a nitro group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide typically involves the acylation of 4-ethyl-5-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous feeding of 4-ethyl-5-methyl-2-nitroaniline and acetic anhydride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is continuously removed from the reactor, purified, and crystallized to obtain the final compound.
化学反应分析
Types of Reactions
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-ethyl-5-methyl-2-nitroaniline and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 4-ethyl-5-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-ethyl-5-methyl-2-nitroaniline and acetic acid.
科学研究应用
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.
相似化合物的比较
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide can be compared with other similar compounds such as:
N-(4-nitrophenyl)acetamide: Lacks the ethyl and methyl substituents, which may affect its biological activity and chemical reactivity.
N-(4-methyl-2-nitrophenyl)acetamide: Lacks the ethyl substituent, which may influence its solubility and pharmacokinetic properties.
N-(4-ethyl-2-nitrophenyl)acetamide: Lacks the methyl substituent, which may alter its interaction with molecular targets.
The presence of the ethyl and methyl groups in this compound makes it unique and may enhance its biological activity and chemical stability compared to its analogs.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
N-(4-ethyl-5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-4-9-6-11(13(15)16)10(5-7(9)2)12-8(3)14/h5-6H,4H2,1-3H3,(H,12,14) |
InChI 键 |
BPOJRIGQRSHNDE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1C)NC(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


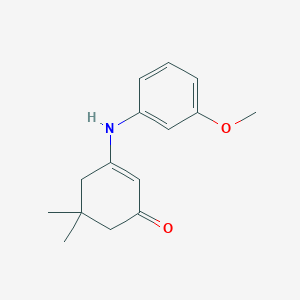
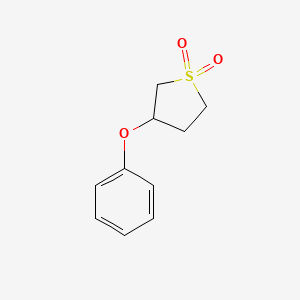


![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
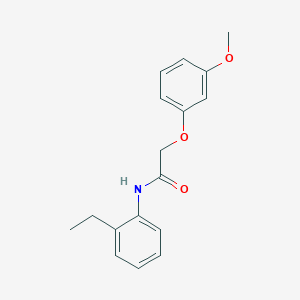
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)

![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
